molecular formula C17H18N2O5 B2451803 N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE CAS No. 1448030-80-5

N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE

Cat. No.: B2451803
CAS No.: 1448030-80-5
M. Wt: 330.34
InChI Key: YQHJZSYATMYJFA-UHFFFAOYSA-N
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Description

N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide (CAS 1448030-80-5) is a synthetic organic compound with a molecular formula of C 17 H 18 N 2 O 5 and a molecular weight of 330.33 g/mol . This chemical features a benzofuran moiety, a structure prevalent in medicinal chemistry, linked to a reactive N-hydroxysuccinimide (NHS) ester group. The presence of these distinct functional groups defines its potential utility in various research applications. The core structure of this molecule is the benzofuran heterocycle, a privileged scaffold in drug discovery known for its diverse biological activities . Studies on structurally related benzofuran-acetamide compounds have explored their potential as ligands for mitochondrial receptors, indicating possible value in neurological research . The N-hydroxysuccinimide (NHS) ester is a key functional handle in bioconjugation chemistry . This group is highly reactive towards primary amines, facilitating the covalent coupling of this molecule to other entities such as proteins, peptides, or amine-modified surfaces under mild conditions . This property makes it a valuable candidate for use as a heterobifunctional crosslinker or a building block for probe development. Given its molecular architecture, this compound is of significant interest for researchers in chemical biology and pharmaceutical sciences. Potential applications include the synthesis of targeted bioconjugates, the development of activity-based probes, and as a key intermediate in the preparation of more complex molecules for in vitro biological evaluation. Handling Note: The NHS ester group is susceptible to hydrolysis. It is recommended to store the product under anhydrous conditions and use dry solvents for preparation to ensure optimal reactivity and stability. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c20-12(14-9-11-3-1-2-4-13(11)24-14)7-8-18-15(21)10-19-16(22)5-6-17(19)23/h1-4,9,12,20H,5-8,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHJZSYATMYJFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)NCCC(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzofuran Moiety: This can be achieved through cyclization reactions involving phenol derivatives and aldehydes.

    Introduction of the Hydroxypropyl Group: This step might involve the reaction of the benzofuran intermediate with an epoxide or a halohydrin under basic conditions.

    Formation of the Pyrrolidinyl Acetamide: This can be synthesized by reacting a suitable amine with a dicarboxylic acid derivative, followed by cyclization to form the pyrrolidinone ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.

    Reduction: The pyrrolidinone ring can be reduced to form a pyrrolidine derivative.

    Substitution: The benzofuran moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or neuroprotective properties.

    Industry: Used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE depends on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: Binding to the active site of an enzyme, thereby inhibiting its activity.

    Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

    DNA Interaction: Binding to DNA and affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE: shares structural similarities with other benzofuran derivatives and pyrrolidinyl acetamides.

    Benzofuran Derivatives: Compounds like 2-(benzofuran-2-yl)ethanol and 2-(benzofuran-2-yl)acetic acid.

    Pyrrolidinyl Acetamides: Compounds such as N-(2-hydroxyethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide.

Uniqueness

The unique combination of the benzofuran moiety, hydroxypropyl group, and pyrrolidinyl acetamide structure in this compound may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.

Biological Activity

N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on recent research findings.

Chemical Structure and Properties

The compound features a benzofuran moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the 2,5-dioxopyrrolidinyl group enhances its potential as a therapeutic agent.

Molecular Formula

  • Molecular Formula : C18H24N2O5
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the benzofuran core : This can be achieved through cyclization reactions.
  • Introduction of the hydroxypropyl chain : Often via Grignard reactions.
  • Attachment of the dioxopyrrolidinyl group : This step may involve the use of sulfonamide intermediates.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of benzofuran derivatives. For instance, compounds derived from benzofuran have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for some derivatives were reported as low as 8 μg/mL .

Anticancer Activity

Benzofuran derivatives are also being investigated for their anticancer potential. Research indicates that certain compounds exhibit cytotoxic effects on cancer cell lines, suggesting that this compound may possess similar properties due to its structural features.

Neuroprotective Effects

Studies have indicated that benzofuran compounds can provide neuroprotection in models of oxidative stress and neurodegeneration. For example, analogs have been shown to protect against lipid peroxidation and improve outcomes in models of traumatic brain injury .

Case Studies

  • Antimycobacterial Activity : A study synthesized various benzofuran derivatives and tested them against Mycobacterium tuberculosis. Some compounds demonstrated potent antimycobacterial activity with MIC values significantly lower than conventional antibiotics .
  • Antioxidant Activity : In vitro assays revealed that certain benzofuran derivatives could scavenge free radicals effectively, indicating their potential as antioxidant agents. This property is crucial in developing treatments for oxidative stress-related diseases .

Research Findings

Study FocusFindingsReference
Antimicrobial ActivitySignificant activity against S. aureus and E. coli with MIC as low as 8 μg/mL
Anticancer PotentialCytotoxic effects observed in various cancer cell lines
NeuroprotectionProtection against oxidative damage in neuronal cells

Q & A

Basic: What synthetic methodologies are recommended for the preparation of this compound?

Answer:
The synthesis typically involves multi-step organic reactions, leveraging modular assembly of the benzofuran, hydroxypropyl, and dioxopyrrolidinyl acetamide moieties. Key steps include:

  • Benzofuran core synthesis : Cyclization of substituted phenols with α,β-unsaturated carbonyl precursors under acidic conditions .
  • Hydroxypropyl linker introduction : Nucleophilic substitution or Michael addition reactions using propanediol derivatives .
  • Acetamide coupling : Amide bond formation via activation of carboxylic acid groups (e.g., using HATU or EDC) followed by reaction with the pyrrolidinone amine .
    Example Reaction Conditions :
StepReagents/ConditionsYield Optimization Tips
Benzofuran formationH₂SO₄ (cat.), reflux, 6–8 hUse anhydrous conditions
Hydroxypropyl attachmentK₂CO₃, DMF, 60°C, 12 hMonitor pH for stability
Amide couplingHATU, DIPEA, DCM, rt, 4 hPurify via column chromatography

Basic: What analytical techniques are essential for structural confirmation?

Answer:
A combination of spectroscopic and chromatographic methods is critical:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
    Note : Purity assessment via HPLC (C18 column, acetonitrile/water gradient) is recommended to exclude synthetic byproducts .

Advanced: How can researchers address contradictory bioactivity results in different assay systems?

Answer:
Contradictions often arise from variations in experimental design. Mitigation strategies include:

  • Standardized assay protocols : Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds .
  • Solubility optimization : Test the compound in DMSO/PBS mixtures to avoid aggregation artifacts .
  • Dose-response validation : Perform triplicate experiments with IC₅₀/EC₅₀ calculations using nonlinear regression models .
    Example Data Analysis Workflow :
VariableActionReference
Bioactivity discrepancyRe-test under uniform pH and temperature
Low potencyModify substituents for lipophilicity

Advanced: What computational strategies are effective for predicting pharmacokinetic properties?

Answer:
Leverage in silico tools to guide experimental design:

  • Molecular docking (AutoDock Vina) : Screen against target proteins (e.g., kinases) to prioritize synthesis .
  • ADMET prediction (SwissADME) : Assess absorption, metabolism, and toxicity risks .
  • QSAR modeling : Corrogate substituent effects on bioactivity using descriptors like logP and polar surface area .
    Key Parameters for Drug-Likeness :
ParameterTarget RangeImpact on Design
LogP2–3.5Optimize membrane permeability
Topological PSA<90 ŲEnhance blood-brain barrier penetration

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

Answer:
Follow a systematic approach:

Core modifications : Replace benzofuran with indole or thiophene to assess aromatic ring importance .

Side-chain variations : Introduce methyl/fluoro groups on the hydroxypropyl chain to study steric/electronic effects .

Bioassay benchmarking : Test derivatives against relevant targets (e.g., antimicrobial assays in ).
SAR Workflow Table :

Modification TypeSynthetic MethodAssay Model
Benzofuran substitutionSuzuki-Miyaura couplingMycobacterium tuberculosis MIC
Acetamide alkylationReductive aminationCytotoxicity (HeLa cells)

Advanced: How to resolve low yield in the final amidation step?

Answer:
Low yields often stem from poor nucleophilicity or side reactions. Solutions include:

  • Activation enhancement : Use coupling agents like HATU instead of DCC .
  • Solvent optimization : Replace DCM with DMF to improve reagent solubility .
  • Temperature control : Perform reactions at 0–5°C to suppress epimerization .
    Yield Improvement Case Study :
ConditionYield (Before → After)Key Change
Solvent35% → 72%Switched to anhydrous DMF
Coupling agent40% → 85%HATU instead of EDC

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